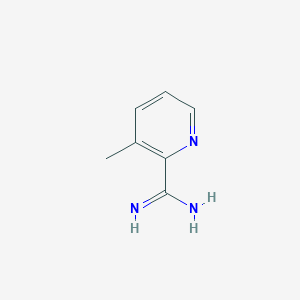

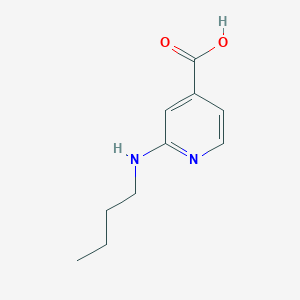

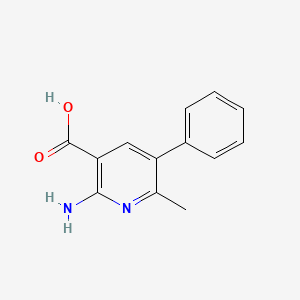

3-Methylpyridine-2-carboxamidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Homogeneous Catalysis and Synthesis

- Aminocarbonylation of Nitrogen-Containing Iodo-Heteroaromatics : This process uses palladium-catalysed aminocarbonylation to synthesize N-substituted nicotinamides and 3-pyridyl-glyoxylamides, derivatives related to 3-Methylpyridine-2-carboxamidine. These compounds have potential biological importance, highlighting the versatility of 3-Methylpyridine-2-carboxamidine derivatives in synthetic chemistry (Takács et al., 2007).

Biological Activity and Medicinal Chemistry

- Metal Complexes with Anticancer Activity : Research has shown the synthesis of novel inert Ru(II) complexes with 2-pyridyl-2-pyrimidine-4-carboxylic acid derivatives, demonstrating significant antiproliferative activity against cancer cell lines. This suggests that derivatives of 3-Methylpyridine-2-carboxamidine could serve as potential anticancer agents or as models for designing new therapeutic compounds (Pierroz et al., 2012).

Pharmaceutical Research

- Derivatives as BAZ2B Bromodomain Ligands : Through in silico discovery and crystal validation, derivatives of 3-Amino-2-methylpyridine have been identified as ligands of the BAZ2B bromodomain. This discovery provides a basis for developing compounds targeting epigenetic regulators, which are of great interest in pharmaceutical research (Marchand et al., 2016).

Chemistry of Coordination Compounds

- Cobalt-Catalyzed Coupling of Alkyl Grignard Reagent : Demonstrating the chemical reactivity of derivatives related to 3-Methylpyridine-2-carboxamidine, a cobalt-catalyzed reaction was developed for ortho-alkylation of aromatic carboxamides and 2-phenylpyridine derivatives. This method showcases the utility of 3-Methylpyridine-2-carboxamidine derivatives in organic synthesis and the development of novel compounds (Chen et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Methylpyridine-2-carboxamidine primarily targets Collagenase 3 and Stromelysin-1 . These are enzymes involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

It is known to interact with its targets, potentially inhibiting their activity . This interaction could lead to changes in the breakdown of the extracellular matrix, affecting various physiological and disease processes .

Biochemical Pathways

Given its targets, it is likely to impact pathways related to the breakdown and remodeling of the extracellular matrix .

Result of Action

The molecular and cellular effects of 3-Methylpyridine-2-carboxamidine’s action are likely related to its impact on the activity of Collagenase 3 and Stromelysin-1 . By potentially inhibiting these enzymes, the compound could affect the breakdown and remodeling of the extracellular matrix, with potential implications for various physiological and disease processes .

Propiedades

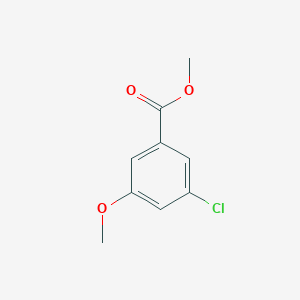

IUPAC Name |

3-methylpyridine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-5-3-2-4-10-6(5)7(8)9/h2-4H,1H3,(H3,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVYNLMGTQWKQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562967 |

Source

|

| Record name | 3-Methylpyridine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpyridine-2-carboximidamide | |

CAS RN |

742028-44-0 |

Source

|

| Record name | 3-Methylpyridine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

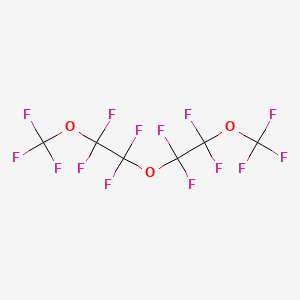

![1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane](/img/structure/B1317660.png)